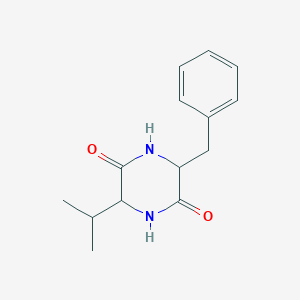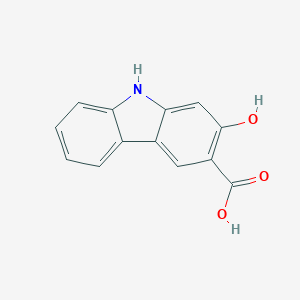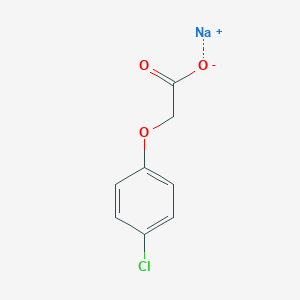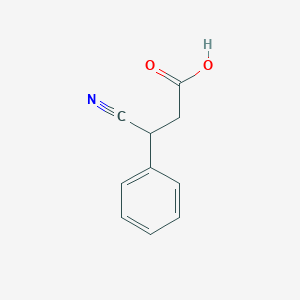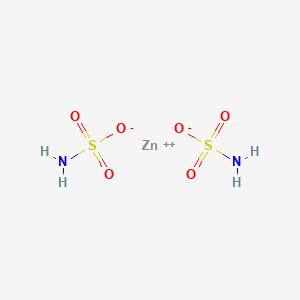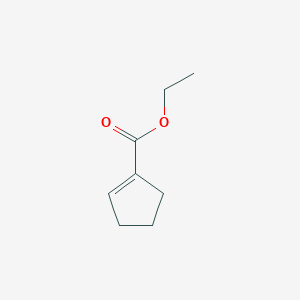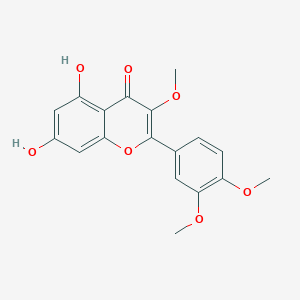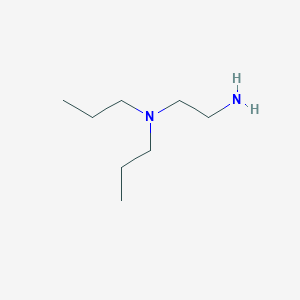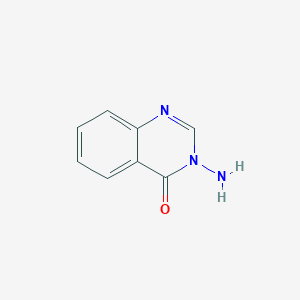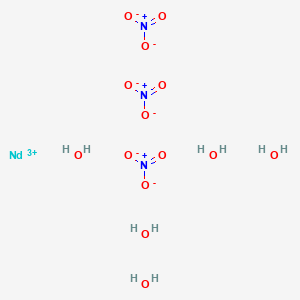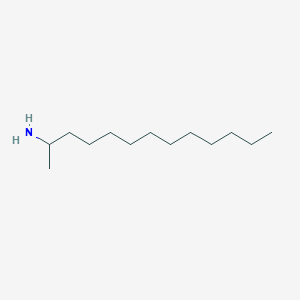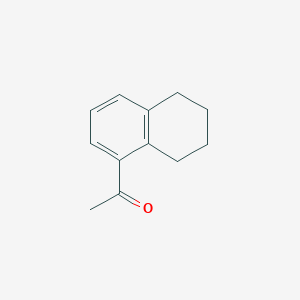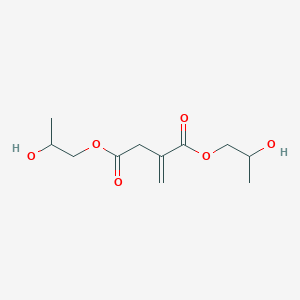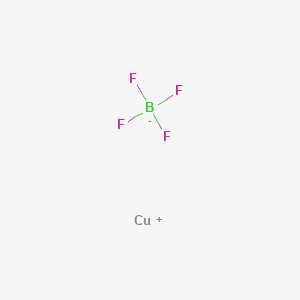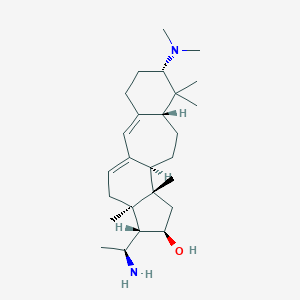
Buxaminol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buxaminol E is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the xanthone family and is synthesized from the roots of the plant Buxus microphylla.
Applications De Recherche Scientifique
Pharmacological Properties and Cholinergic System Interaction
Buxaminol E, a steroidal alkaloid isolated from Buxus sempervirens, exhibits significant pharmacological properties, particularly in relation to the cholinergic nervous system. Research indicates that Buxaminol E can induce hypotension through its interaction with muscarinic receptors and by inhibiting acetylcholinesterase activity, suggesting both central and peripheral activations (Kvaltínová et al., 1991).
Central Cholinergic Action
Further studies highlight Buxaminol E's central cholinergic actions. In conscious cats, intravenous administration of Buxaminol E resulted in various physiological responses such as hypothermia, tachypnea, and altered sensitivity to pain, suggesting a central cholinergic mechanism of action (Lukovic̆ & Machova, 1990).
Inhibition of Acetylcholinesterase Activity
Buxaminol E, along with other alkaloids from Buxus natalensis, has been identified to exhibit strong to moderate acetylcholinesterase (AChE) inhibitory activity. This property is crucial for its potential use in treating diseases where AChE inhibition is beneficial, such as Alzheimer's disease (Matochko et al., 2010).
Structural and Chemical Characterization
Detailed chemical studies have characterized the structure of Buxaminol E, contributing to a better understanding of its pharmacological properties. Such studies are fundamental for further research and potential therapeutic applications (Stauffacher, 1964).
Antiprotozoal and Antibacterial Potential
Research has also indicated the potential antiprotozoal and antibacterial properties of compounds related to Buxaminol E. These findings open up possibilities for its application in treating infectious diseases (Althaus et al., 2014).
Enzyme Inhibitory and Anti-fungal Activities
Compounds structurally related to Buxaminol E have been studied for their enzyme inhibitory and anti-fungal activities. This broadens the scope of Buxaminol E's potential therapeutic applications (Ata et al., 2010).
Propriétés
Numéro CAS |
14155-76-1 |
|---|---|
Nom du produit |
Buxaminol E |
Formule moléculaire |
C26H44N2O |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-aminoethyl]-6-(dimethylamino)-7,7,12,16-tetramethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C26H44N2O/c1-16(27)23-21(29)15-26(5)20-10-9-19-17(14-18(20)12-13-25(23,26)4)8-11-22(28(6)7)24(19,2)3/h12,14,16,19-23,29H,8-11,13,15,27H2,1-7H3/t16-,19+,20+,21+,22-,23-,25+,26-/m0/s1 |
Clé InChI |
AJPLABZESIJHMG-OTKPAKDNSA-N |
SMILES isomérique |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)N |
SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N |
SMILES canonique |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)N |
Synonymes |
buxaminol E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



